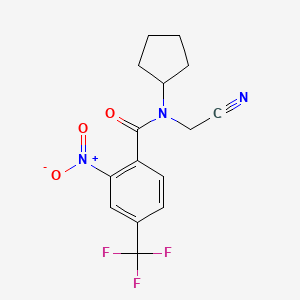

N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide

Description

N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a nitro (-NO₂) group at position 2, a trifluoromethyl (-CF₃) group at position 4, and a substituted amine moiety featuring a cyanomethyl (-CH₂CN) and cyclopentyl group. This compound belongs to a class of molecules frequently explored for pharmaceutical and agrochemical applications due to their structural versatility and electronic properties conferred by electron-withdrawing groups (e.g., -NO₂, -CF₃) and heterocyclic substitutions.

For example, 4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide (CAS 333346-52-4) shares structural motifs, such as the nitro-benzamide core and cyanomethyl substitutions, though it lacks the cyclopentyl and trifluoromethyl groups .

Properties

IUPAC Name |

N-(cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3/c16-15(17,18)10-5-6-12(13(9-10)21(23)24)14(22)20(8-7-19)11-3-1-2-4-11/h5-6,9,11H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMAWYFGLFQXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CC#N)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions include amines, substituted benzamides, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing groups: The -NO₂ and -CF₃ groups in the target compound enhance electrophilicity, similar to CAS 3319-17-3 .

- N-substituents: The cyanomethyl-cyclopentyl combination in the target compound likely improves metabolic stability compared to simpler N-aryl or bis-cyanomethyl analogues .

- Heterocyclic influence : Pyridinyl-containing derivatives (e.g., CAS 1311279-49-8) exhibit distinct electronic profiles due to aromatic nitrogen, absent in the target compound .

Biological Activity

N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide is a complex organic compound notable for its unique structure, which includes a trifluoromethyl group, a nitro group, and a benzamide backbone. Its molecular formula is with a molecular weight of approximately 341.29 g/mol . This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of the nitro group is particularly significant, as it has been associated with increased antibacterial activity. Studies have shown that nitro-containing compounds can disrupt bacterial DNA synthesis, leading to cell death .

Anticancer Potential

This compound is also being investigated for its anticancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes and target cancer cells. Preliminary studies suggest that derivatives of this compound may inhibit key enzymes involved in cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The trifluoromethyl and nitro groups may interact with active sites of enzymes critical for cancer cell survival.

- Disruption of Cellular Processes: By affecting protein synthesis and cellular signaling pathways, this compound may induce apoptosis in malignant cells .

Synthetic Routes

The synthesis of this compound typically involves cyanoacetylation reactions. Common methods include:

- Reaction of substituted aryl or heteryl amines with alkyl cyanoacetates.

- Solvent-free reactions or continuous flow reactors for industrial applications to enhance yield and purity .

Chemical Reactions

This compound can undergo various chemical transformations:

- Reduction: The nitro group can be reduced to an amine.

- Oxidation: The cyano group may also be reduced under specific conditions.

- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of a series of nitro-substituted benzamides, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study found that it exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Cyanomethyl)-N-cyclopentyl-2-nitrobenzamide | Nitro group only | Moderate antibacterial |

| N-(Cyanomethyl)-N-cyclopentyl-4-(trifluoromethyl)benzamide | Trifluoromethyl group | Enhanced lipophilicity |

| N-(Cyanomethyl)-N-cyclohexyl-2-nitro-4-fluorobenzamide | Fluoro group instead of trifluoro | Lower anticancer activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with the condensation of 2-nitro-4-(trifluoromethyl)benzoic acid with N-cyanomethyl-N-cyclopentylamine using coupling agents like EDCI/HOBt in anhydrous DMF .

- Step 2 : Optimize solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) to minimize side reactions. Monitor progress via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the cyanomethyl group. Use catalytic bases (e.g., triethylamine) to enhance coupling efficiency .

Q. How can spectroscopic techniques (NMR, UV-Vis, mass spectrometry) confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Identify characteristic signals:

- Nitro group (δ 8.5–8.8 ppm for aromatic protons adjacent to -NO₂).

- Trifluoromethyl group (δ ~120–125 ppm in 13C NMR).

- Cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- UV-Vis : Assess π→π* transitions in the nitro-aromatic system (λmax ~270–310 nm) .

Advanced Research Questions

Q. What computational methods predict the binding affinity and interaction mechanisms of this compound with biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with backbone amides (e.g., hinge region residues) and hydrophobic contacts with the trifluoromethyl group .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- SAR Analysis : Compare with analogs (e.g., CYT387 in ) to identify critical substituents for activity .

Q. How can researchers resolve contradictions in experimental data regarding this compound’s biological activity across studies?

- Methodology :

- Dose-Response Validation : Re-test activity in standardized assays (e.g., kinase inhibition IC50) with controlled ATP concentrations .

- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify non-target interactions .

- Metabolic Stability Assays : Compare half-life in microsomal preparations to rule out degradation artifacts .

Q. What strategies are recommended for analyzing the crystal structure of this compound, and which software tools are most reliable?

- Methodology :

- Crystallization : Screen solvents (e.g., methanol/water) using vapor diffusion. Prioritize slow evaporation for needle-like crystals .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets.

- Refinement : Employ SHELXL for small-molecule refinement. Validate geometry with Mercury CSD’s Mogul database (e.g., bond lengths, angles) .

Q. How can derivatives of this compound be designed to enhance metabolic stability while retaining activity?

- Methodology :

- Bioisosteric Replacement : Substitute the nitro group with a sulfonamide (-SO₂NH₂) to reduce metabolic oxidation .

- Cyclopentyl Modification : Introduce fluorine atoms to the cyclopentyl ring to improve lipophilicity and CYP450 resistance .

- Prodrug Strategies : Mask the cyanomethyl group as a tert-butyl carbonate to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.